

# Application Notes and Protocols for In Vivo Studies of SRA-737

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## Compound of Interest

Compound Name: Sra-737

Cat. No.: B606549

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These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with **SRA-737**, a potent and selective oral inhibitor of Checkpoint kinase 1 (Chk1). **SRA-737** is a key regulator of cell cycle progression and the DNA Damage Response (DDR), making it a promising therapeutic agent in oncology, particularly in tumors with high replication stress.

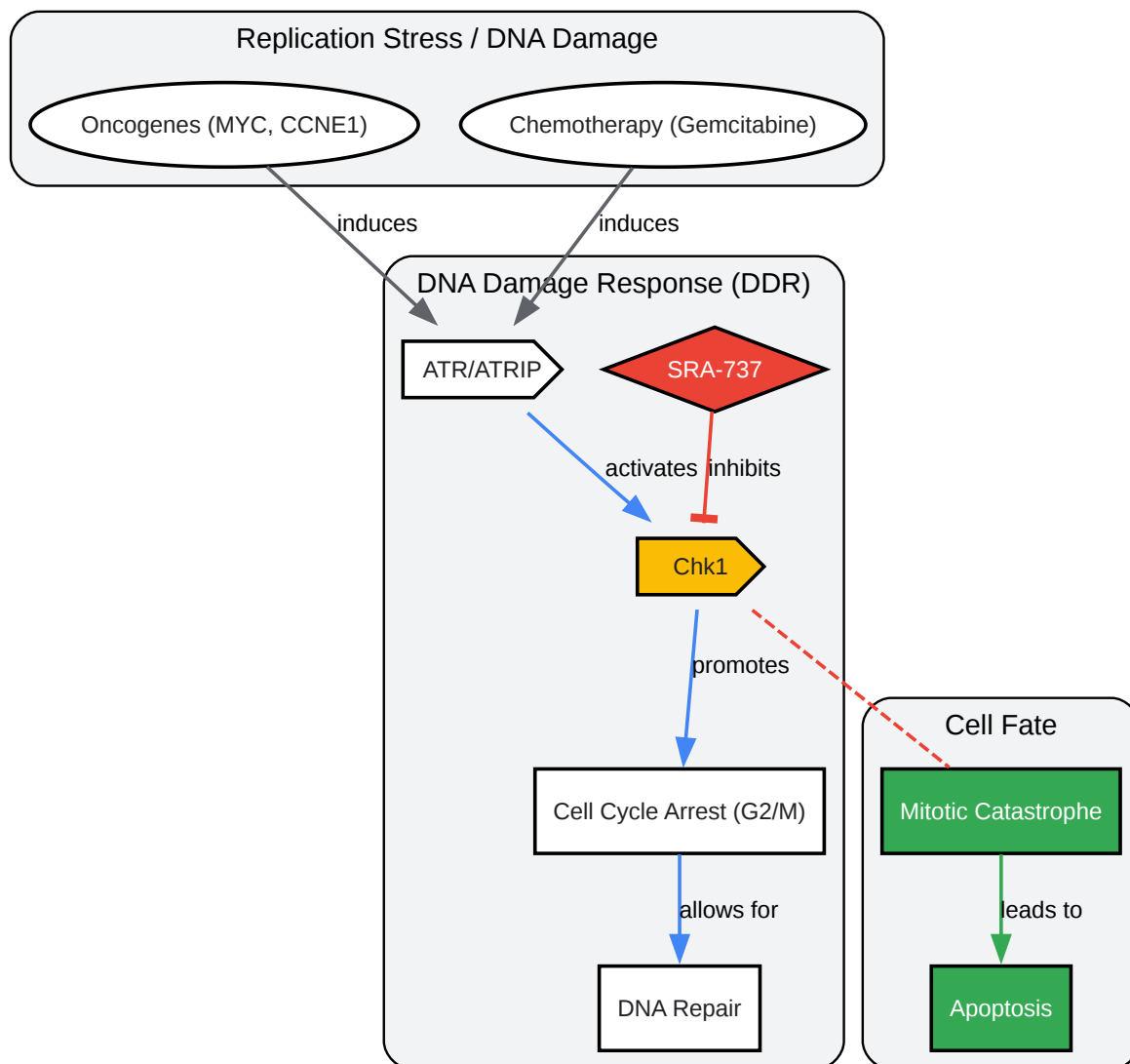
## Introduction to SRA-737

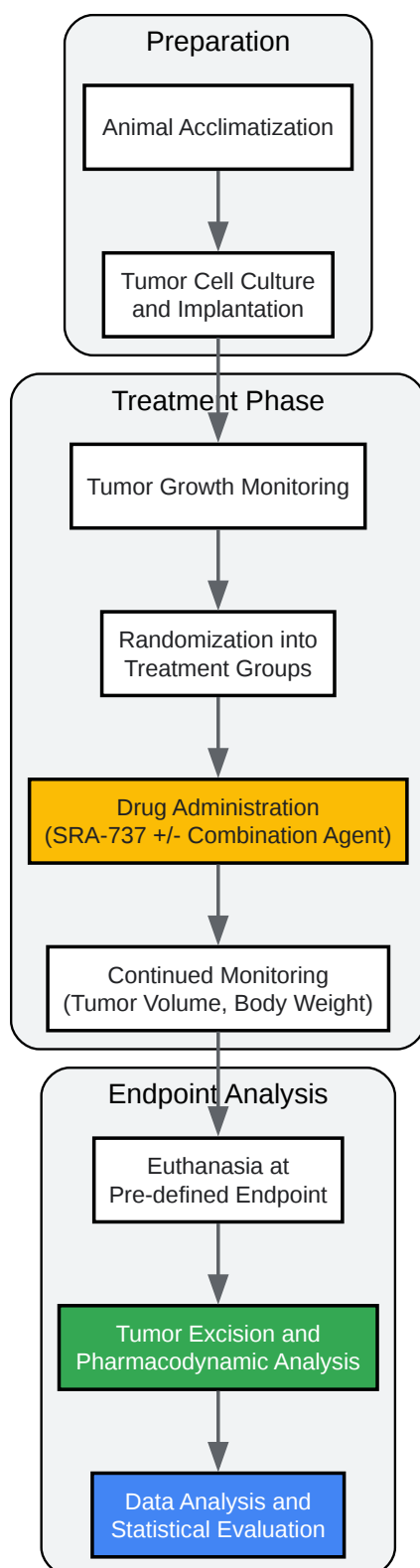
**SRA-737** is an orally bioavailable small molecule that targets Chk1, a critical protein kinase in the DDR pathway.[1][2] In cancer cells, various factors such as oncogene activation (e.g., CCNE1 or MYC amplification) or mutations in DNA repair genes (e.g., BRCA1) lead to increased replication stress and genomic instability.[2][3] This state of heightened replication stress renders cancer cells highly dependent on Chk1 for survival, a concept known as synthetic lethality.[3] By inhibiting Chk1, **SRA-737** can selectively induce cell death in these vulnerable cancer cells. Preclinical studies have demonstrated the efficacy of **SRA-737** as a monotherapy and in combination with other agents in various cancer models.[1][2][4]

## Mechanism of Action: SRA-737 Signaling Pathway

**SRA-737** exerts its anti-tumor effects by inhibiting Chk1, which plays a pivotal role in the cellular response to DNA damage and replication stress. Under normal conditions, upon DNA damage or replication fork stalling, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, **SRA-737** prevents

this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.





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